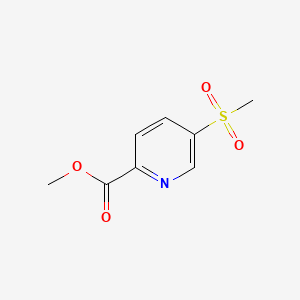

Methyl 5-(methylsulfonyl)picolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

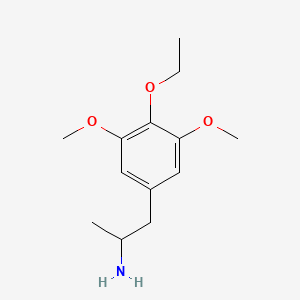

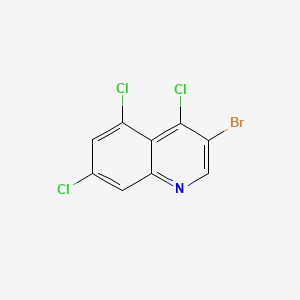

“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . It has an average mass of 215.226 Da and a monoisotopic mass of 215.025223 Da .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 5-(methylsulfonyl)picolinate” has been reported in the literature. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Molecular Structure Analysis

The molecular structure of “Methyl 5-(methylsulfonyl)picolinate” is represented by the formula C8H9NO4S .Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-(methylsulfonyl)picolinate” or similar compounds have been studied. For example, a study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the introduction of the methylsulfonyl group by a sequence of standard reactions (sulfochlorination, reduction, and methylation) .Physical And Chemical Properties Analysis

“Methyl 5-(methylsulfonyl)picolinate” is a chemical compound with the molecular formula C8H9NO4S . Its average mass is 215.226 Da, and its monoisotopic mass is 215.025223 Da .Aplicaciones Científicas De Investigación

Antioxidant Activity : A study synthesized novel diselenides from -haloketones, -picoline alkenes, and secondary amines, which exhibited antioxidant activity. This implies potential applications of Methyl 5-(methylsulfonyl)picolinate in the synthesis of antioxidants (Narajji, Karvekar, & Das, 2008).

Biochemistry Studies : Research on orotidine 5'-monophosphate decarboxylation compared the isotope effects of picolinic acid and N-methyl picolinic acid. Such studies are crucial in understanding biochemical processes and enzyme mechanisms (Rishavy & Cleland, 2000).

Fluorescence Biolabeling : A study demonstrated that fluorescent silica nanoparticles containing a lanthanide picolinate complex could be used as optical biolabels, suggesting applications in cell imaging and labeling (Gomes et al., 2013).

Synthesis of Substituted Methyl Pyridinecarboxylates : Research focused on synthesizing substituted methyl pyridinecarboxylates, including Methyl 5-substituted picolinates, indicating its role in the production of various organic compounds (Deady et al., 1971).

Pharmaceutical Research : The synthesis of a potent anti-inflammatory methyl picolinate alkaloid, CJ-14877, and its enantiomer, was achieved starting from commercially available methyl 5-bromopicolinate. This indicates its use in pharmaceutical synthesis (Aoyagi et al., 2009).

Ligand Design for Catalysis : A study on ligand design for efficient formic acid dehydrogenation used complexes bearing N-(Methylsulfonyl)-2-pyridinecarboxamide, suggesting applications in catalysis (Guo et al., 2023).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5-methylsulfonylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)7-4-3-6(5-9-7)14(2,11)12/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANIRYJPNCZNHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700209 |

Source

|

| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(methylsulfonyl)picolinate | |

CAS RN |

1201326-81-9 |

Source

|

| Record name | Methyl 5-(methanesulfonyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)

![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)